Methyl 1H-benzotriazole-1-carboxylate

Vue d'ensemble

Description

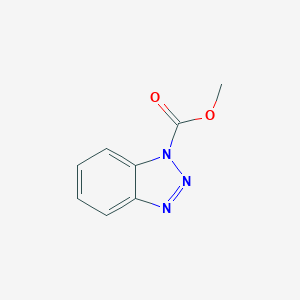

Methyl 1H-benzotriazole-1-carboxylate: is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . . This compound is part of the benzotriazole family, which is known for its versatile applications in various fields, including chemistry and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 1H-benzotriazole-1-carboxylate can be synthesized through the esterification of 1H-benzotriazole-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 1H-benzotriazole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides, such as this compound, 3-oxide.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted benzotriazole derivatives.

Oxidation Reactions: Products include oxides like this compound, 3-oxide.

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

MBT-C serves as a valuable reagent in organic synthesis, particularly for the preparation of azolecarboxylic acid derivatives. Its utility in facilitating reactions that produce complex organic molecules makes it a critical component in synthetic chemistry. For instance, it can be utilized in the synthesis of various heterocyclic compounds, which are essential in drug development and materials science .

Corrosion Inhibition

Corrosion Protection for Metals

One of the primary applications of benzotriazole derivatives, including MBT-C, is their role as corrosion inhibitors for non-ferrous metals such as copper and its alloys. The compound forms a protective layer on metal surfaces, which prevents oxidation and degradation. This property is particularly beneficial in industries where metal components are exposed to harsh environments, such as automotive and aerospace sectors .

Case Study: Metal Processing Industry

In a study examining the effectiveness of MBT-C as a corrosion inhibitor, it was demonstrated that the compound significantly reduced corrosion rates in copper exposed to saline environments. The formation of a stable passive layer was confirmed through electrochemical impedance spectroscopy (EIS), indicating its potential for industrial applications .

Pharmaceutical Applications

Drug Development

The benzotriazole moiety is known for its biological activity, making MBT-C a candidate for pharmaceutical research. It has been investigated for its potential as a drug precursor and has shown promise in developing compounds with antibacterial and antifungal properties. For example, derivatives of benzotriazole have been reported to exhibit significant activity against various bacterial strains .

Case Study: Antimicrobial Activity

Research conducted on MBT-C derivatives revealed that certain synthesized compounds displayed remarkable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting that MBT-C could be further explored for therapeutic applications .

Environmental Impact

Micropollutant Concerns

Despite its beneficial applications, MBT-C is classified as a micropollutant due to its persistence in aquatic environments. Studies have shown that it is not readily biodegradable and can accumulate in water bodies, posing risks to aquatic ecosystems. This aspect has prompted research into mitigation strategies to minimize its environmental footprint while maintaining its industrial utility .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of methyl 1H-benzotriazole-1-carboxylate involves its interaction with molecular targets through its benzotriazole ring. The electron-rich nature of the benzotriazole ring allows it to participate in various chemical reactions, including coordination with metal ions and inhibition of enzyme activity . The specific pathways and molecular targets depend on the context of its application, such as corrosion inhibition or enzyme inhibition .

Comparaison Avec Des Composés Similaires

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide: This compound is an oxidized form of this compound and shares similar chemical properties.

5-Methyl-1H-benzotriazole: Another benzotriazole derivative with a methyl group at a different position on the ring.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and applications compared to other benzotriazole derivatives . Its ability to undergo esterification and participate in various chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Activité Biologique

Methyl 1H-benzotriazole-1-carboxylate is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Overview of Benzotriazole Derivatives

Benzotriazole derivatives, including this compound, have been extensively studied for their biological properties. These compounds exhibit a range of activities such as antimicrobial, antifungal, antiviral, and anticancer effects. The structure-activity relationship (SAR) studies have provided insights into how modifications to the benzotriazole core influence biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Benzotriazoles can inhibit various enzymes, including cytochrome P450 enzymes involved in sterol biosynthesis in fungi. This inhibition disrupts ergosterol production, essential for fungal cell membrane integrity .

- Antiviral Activity : Some benzotriazole derivatives have shown effectiveness against viruses by inhibiting helicase activity. For instance, N-alkyl derivatives of benzotriazoles demonstrated significant inhibitory effects against helicases from Flaviviridae family viruses such as HCV and DENV .

Antimicrobial Activity

This compound has been tested against various bacterial strains. The following table summarizes its activity compared to other known antibacterial agents:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12.5 - 25 | MRSA, MSSA |

| Nitrofurantoin | 12.5 - 25 | MRSA, MSSA |

| Fluconazole | 25 | Candida spp. |

The compound exhibited comparable antibacterial activity to nitrofurantoin against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Antifungal Activity

The antifungal properties of this compound are particularly noteworthy. It acts by inhibiting the CYP51 enzyme, essential for ergosterol synthesis in fungi. In vitro studies showed that this compound could significantly reduce fungal growth at concentrations as low as 25 µg/mL .

Antiviral Activity

Research has indicated that this compound derivatives possess antiviral properties by targeting viral helicases. The most active derivatives showed IC50 values around 6.5 µM against HCV helicase when DNA was used as a substrate .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound against clinical strains of bacteria. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics like nitrofurantoin.

Case Study 2: Antiviral Potential

Another research effort focused on the antiviral capabilities of this compound against HCV. The compound was shown to inhibit helicase activity effectively, suggesting its potential as a therapeutic agent in treating hepatitis C infections.

Propriétés

IUPAC Name |

methyl benzotriazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)11-7-5-3-2-4-6(7)9-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEZVOPJBSAAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401431 | |

| Record name | Methyl 1H-benzotriazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86298-22-8 | |

| Record name | Methyl 1H-benzotriazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.